molecular formula C19H24O6 B14608070 Acetic acid;1,3-diphenylpropane-1,3-diol CAS No. 57786-91-1

Acetic acid;1,3-diphenylpropane-1,3-diol

Cat. No.: B14608070
CAS No.: 57786-91-1
M. Wt: 348.4 g/mol
InChI Key: UFEVGERPVGDWHC-UHFFFAOYSA-N
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Description

Acetic acid;1,3-diphenylpropane-1,3-diol is an organic compound that features both acetic acid and 1,3-diphenylpropane-1,3-diol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,3-diphenylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylpropane-1,3-diol with acetic anhydride in the presence of a Lewis acid catalyst. This reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,3-diphenylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;1,3-diphenylpropane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;1,3-diphenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpropane-1,3-diol: This compound is structurally similar but lacks the acetic acid moiety.

    1,3-Diphenyl-1,3-propanedione: Another related compound with a similar backbone but different functional groups.

Uniqueness

Acetic acid;1,3-diphenylpropane-1,3-diol is unique due to the presence of both acetic acid and 1,3-diphenylpropane-1,3-diol moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

57786-91-1

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

acetic acid;1,3-diphenylpropane-1,3-diol

InChI

InChI=1S/C15H16O2.2C2H4O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;2*1-2(3)4/h1-10,14-17H,11H2;2*1H3,(H,3,4)

InChI Key

UFEVGERPVGDWHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O

Origin of Product

United States

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